molecular formula C12H17N B3328942 2-Isopropyl-1,2,3,4-tetrahydroquinoline CAS No. 53627-32-0

2-Isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3328942
CAS No.: 53627-32-0
M. Wt: 175.27 g/mol
InChI Key: QTMOXLMMSRXXGQ-UHFFFAOYSA-N
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Description

2-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil and its derivatives are common in medicinal chemistry .


Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Physical And Chemical Properties Analysis

Tetrahydroquinoline is a colorless oil . More specific physical and chemical properties for this compound were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for 2-Isopropyl-1,2,3,4-tetrahydroquinoline is not mentioned in the retrieved papers, it’s known that tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

Tetrahydroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause cancer .

Future Directions

Tetrahydroquinoline based natural and synthetic compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on the development of new synthetic strategies for constructing the core scaffold .

Properties

IUPAC Name

2-propan-2-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-6,9,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMOXLMMSRXXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2-Isopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2-Isopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2-Isopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2-Isopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2-Isopropyl-1,2,3,4-tetrahydroquinoline

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